molecular formula C14H18N2O B1610109 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol CAS No. 321744-84-7

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol

Cat. No. B1610109
M. Wt: 230.31 g/mol
InChI Key: ZXYXBPUYUUKOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol, commonly known as MIPT, is a psychoactive drug belonging to the tryptamine family. It is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. MIPT is a potent agonist of the serotonin receptor, which plays a key role in regulating mood, appetite, and sleep.

Mechanism Of Action

The mechanism of action of MIPT is primarily through the activation of serotonin receptors, particularly the 5-HT2A receptor. MIPT binds to the receptor and activates a signaling cascade that leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This results in the modulation of various physiological and psychological processes, including mood, perception, and cognition.

Biochemical And Physiological Effects

MIPT has been shown to have various biochemical and physiological effects, particularly in relation to the central nervous system. It has been shown to induce visual hallucinations, alter mood and perception, and enhance creativity and problem-solving abilities. MIPT has also been shown to have neuroprotective effects, particularly in relation to stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MIPT in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a potent research tool for investigating the role of serotonin receptors in various physiological and pathological conditions. However, one of the limitations of using MIPT is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on MIPT. One area of research is the development of novel serotonin receptor agonists that have greater selectivity and potency than MIPT. Another area of research is the investigation of the potential therapeutic applications of MIPT, particularly in relation to neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of MIPT, particularly in relation to its potential for abuse and addiction.
Conclusion:
In conclusion, MIPT is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is a potent agonist of the serotonin receptor, which plays a key role in regulating mood, appetite, and sleep. MIPT has been used as a research tool to investigate the role of serotonin receptors in various physiological and pathological conditions. MIPT has also been shown to have various neuroprotective effects, particularly in relation to stroke and traumatic brain injury. However, further research is needed to fully understand the potential therapeutic applications and long-term effects of MIPT.

Scientific Research Applications

MIPT has been extensively studied for its various scientific research applications. It is commonly used as a research tool to investigate the role of serotonin receptors in various physiological and pathological conditions. MIPT has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. MIPT has also been used to study the effects of serotonin receptor agonists on the visual system, particularly in relation to visual perception and hallucinations.

properties

IUPAC Name

4-(1H-indol-6-yl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-3-2-11-4-7-15-13(11)10-12/h2-4,7,10,15,17H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYXBPUYUUKOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC3=C(C=C2)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436040
Record name 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol

CAS RN

321744-84-7
Record name 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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